1-Ethynyl-1-(fluoromethyl)cyclopropane 1-Ethynyl-1-(fluoromethyl)cyclopropane
Brand Name: Vulcanchem
CAS No.: 2228783-15-9
VCID: VC6017268
InChI: InChI=1S/C6H7F/c1-2-6(5-7)3-4-6/h1H,3-5H2
SMILES: C#CC1(CC1)CF
Molecular Formula: C6H7F
Molecular Weight: 98.12

1-Ethynyl-1-(fluoromethyl)cyclopropane

CAS No.: 2228783-15-9

Cat. No.: VC6017268

Molecular Formula: C6H7F

Molecular Weight: 98.12

* For research use only. Not for human or veterinary use.

1-Ethynyl-1-(fluoromethyl)cyclopropane - 2228783-15-9

Specification

CAS No. 2228783-15-9
Molecular Formula C6H7F
Molecular Weight 98.12
IUPAC Name 1-ethynyl-1-(fluoromethyl)cyclopropane
Standard InChI InChI=1S/C6H7F/c1-2-6(5-7)3-4-6/h1H,3-5H2
Standard InChI Key JFNUWTMPEHSUNZ-UHFFFAOYSA-N
SMILES C#CC1(CC1)CF

Introduction

Structural Characteristics and Computational Data

Molecular Architecture

The molecular formula C₆H₇F corresponds to a cyclopropane ring with two substituents: a fluoromethyl group and an ethynyl group. The SMILES notation C#CC1(CC1)CF confirms the connectivity, where the ethynyl group is directly bonded to one carbon of the cyclopropane ring, and the fluoromethyl group occupies the same position . The InChIKey JFNUWTMPEHSUNZ-UHFFFAOYSA-N provides a unique identifier for database referencing .

The cyclopropane ring’s inherent angle strain (60° bond angles) introduces significant reactivity, while the fluoromethyl group contributes polarity and metabolic stability. The ethynyl group offers a site for click chemistry or cross-coupling reactions, common in pharmaceutical and polymer applications.

Predicted Physicochemical Properties

PubChem’s computational data provides collision cross-section (CCS) values for various adducts (Table 1) . These predictions, derived from ion mobility spectrometry simulations, suggest how the molecule interacts in gas-phase analyses. For instance, the [M+H]+ adduct has a CCS of 121.0 Ų, indicating a compact structure despite substituents.

Table 1: Predicted Collision Cross Sections for 1-Ethynyl-1-(fluoromethyl)cyclopropane Adducts

Adductm/zCCS (Ų)
[M+H]+99.060456121.0
[M+Na]+121.04240133.0
[M+NH₄]+116.08700128.0
[M-H]-97.045904119.9

Synthetic Routes and Reactivity

Hypothetical Pathways

A plausible route involves:

  • Cyclopropanation: Transition metal-catalyzed addition of diazo compounds to alkenes could form the cyclopropane core.

  • Fluoromethylation: Introducing fluorine via electrophilic fluorination or nucleophilic substitution (e.g., using Selectfluor®).

  • Ethynylation: Sonogashira coupling or alkyne insertion to attach the ethynyl group.

The steric hindrance from the cyclopropane ring may necessitate mild conditions to prevent ring opening.

Chemical Properties and Reactivity

Electronic Effects

The fluoromethyl group’s electronegativity induces a dipole, polarizing adjacent bonds and activating the cyclopropane ring toward nucleophilic attack. Conversely, the ethynyl group’s sp-hybridized carbon can participate in π-bonding interactions, facilitating [2+2] cycloadditions or metal-catalyzed couplings.

Stability Considerations

Cyclopropanes are typically thermodynamically unstable but kinetically inert. The fluoromethyl group may enhance stability by reducing ring strain through electronic effects, while the ethynyl group’s linear geometry minimizes steric clashes.

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